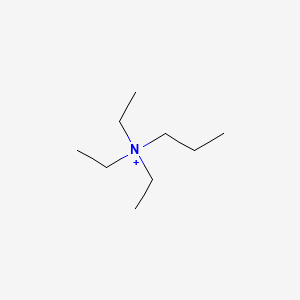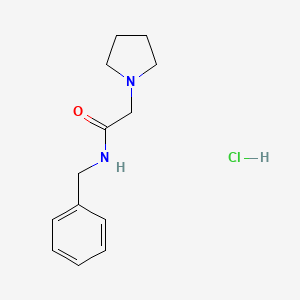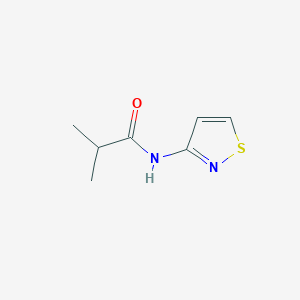![molecular formula C12H10N2O B1660227 Phenol, 4-[(2-pyridinylimino)methyl]- CAS No. 73447-08-2](/img/structure/B1660227.png)
Phenol, 4-[(2-pyridinylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[(2-pyridinylimino)methyl]- is an organic compound with the molecular formula C12H10N2O It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 4-[(2-pyridinylimino)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-pyridinylimino)methyl]- typically involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of a Schiff base, which is then reduced to yield the desired product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(2-pyridinylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 4-[(2-pyridinylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-[(2-pyridinylimino)methyl]- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxybenzaldehyde: A precursor in the synthesis of Phenol, 4-[(2-pyridinylimino)methyl]-.
2-Aminopyridine: Another precursor used in the synthesis.
Uniqueness
Phenol, 4-[(2-pyridinylimino)methyl]- is unique due to the presence of both a phenolic hydroxyl group and an imine group attached to a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
73447-08-2 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(pyridin-2-yliminomethyl)phenol |
InChI |
InChI=1S/C12H10N2O/c15-11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-9,15H |
InChI Key |
KZYKNPLZPSHIHM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N=CC2=CC=C(C=C2)O |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=CC=C(C=C2)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,11,18,26-Tetrazapentacyclo[26.2.2.213,16.15,9.120,24]hexatriaconta-1(31),5(36),6,8,13,15,20,22,24(33),28(32),29,34-dodecaene-4,10,19,25-tetrone](/img/structure/B1660144.png)






![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde](/img/structure/B1660154.png)


![2-[(E)-(4-morpholinophenyl)iminomethyl]phenol](/img/structure/B1660160.png)
![2-[[Benzyl(2-hydroxyethyl)amino]methyl]pyridin-3-ol](/img/structure/B1660162.png)

